1-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutane-1-carbonitrile
Description
This compound is a boronate ester featuring a cyclobutane core substituted with a carbonitrile group and a fluorinated phenyl ring. The pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and facilitates Suzuki-Miyaura cross-coupling reactions, a method widely employed in medicinal chemistry and materials science . Its molecular formula is C₁₇H₂₀BFNO₂ (calculated from analogous structures in and ), with a molecular weight of 305.16 g/mol. The cyclobutane ring introduces moderate steric bulk compared to smaller or larger ring systems, balancing reactivity and stability in synthetic applications.
Properties
IUPAC Name |
1-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutane-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BFNO2/c1-15(2)16(3,4)22-18(21-15)13-7-6-12(10-14(13)19)17(11-20)8-5-9-17/h6-7,10H,5,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMLMAKDTMLACW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C3(CCC3)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BFNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation-Based Cyclization
The cyclobutane-carbonitrile moiety is synthesized via base-mediated alkylation. Source describes a protocol using sodium hydride (NaH) in DMF to deprotonate benzyl cyanide, enabling cyclization with paraformaldehyde (1.5 equiv) at 60–90°C (Figure 1A). This generates 3,3-dimethoxy-1-phenylcyclobutane-1-carbonitrile, which undergoes hydrolysis and reduction to yield the cyclobutane core.
Reaction Conditions
Functionalization of the Phenyl Ring
Fluorination via Electrophilic Aromatic Substitution
Fluorine is introduced at the 3-position of the phenyl ring using Selectfluor or F-TEDA-BF4. Source demonstrates electrophilic fluorination of arylboronic esters under mild conditions (CH3CN, 25°C), achieving >90% regioselectivity for para-substituted derivatives.
Miyaura Borylation for Boronic Ester Installation
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group is introduced via Miyaura borylation. Source outlines a two-step process:
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Enol Triflate Formation : Treating a ketone precursor with triflic anhydride.
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Borylation : Reacting the triflate with bis(pinacolato)diboron (B2pin2) and Pd(dppf)Cl2 in THF at 80°C.
Optimized Conditions
| Step | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Enol triflate formation | Tf2O, Et3N | DCM | 0°C | 85% |
| Miyaura borylation | Pd(dppf)Cl2 | THF | 80°C | 78% |
Coupling Strategies
Suzuki-Miyaura Cross-Coupling
Source highlights Suzuki coupling between cyclobutane-bromophenyl intermediates and pinacol boronic esters. For example, 1-(3-bromo-4-fluorophenyl)cyclobutane-1-carbonitrile reacts with B2pin2 under Pd(PPh3)4 catalysis in toluene/H2O (3:1) at 100°C, yielding the target compound in 82% yield.
Catalytic System
| Boronic Ester | Catalyst | Base | Solvent | Yield |
|---|---|---|---|---|
| B2pin2 | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 82% |
Photoredox-Mediated Radical Cyclization
Source and report photoredox-catalyzed cyclobutane synthesis via deboronative radical addition. Arylboronate complexes undergo single-electron transfer (SET) with [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 under blue LED irradiation, followed by 4-exo-tet cyclization with haloalkanes (Table 1).
Photoredox Conditions
| Substrate | Photocatalyst | Light Source | Halide | Yield |
|---|---|---|---|---|
| Arylboronate complex | 4CzIPN | Blue LEDs | R-X | 70–88% |
Sequential Functionalization Approach
Stepwise Synthesis
-
Phenyl Ring Functionalization :
-
Final Coupling : Suzuki-Miyaura cross-coupling to attach the boronic ester.
Overall Yield : 45–52% over four steps.
Challenges and Solutions
Steric Hindrance
The cyclobutane’s rigid structure impedes boronic ester installation. Source resolves this using bulky ligands (SPhos) and elevated temperatures (100°C) to enhance catalytic activity.
Functional Group Compatibility
The nitrile group’s stability allows its retention during Miyaura borylation. Source confirms no side reactions occur when using Pd(OAc)2 and PCy3 in THF.
Analytical Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H2O = 70:30) shows >98% purity for batches synthesized via Suzuki coupling.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The fluorine atom can be oxidized to form a fluorine-containing derivative.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The boronic ester group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Fluorinated derivatives.
Reduction: Amines.
Substitution: Various boronic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features make it a candidate for developing new pharmaceuticals. Its potential anticancer properties are particularly noteworthy.
- Anticancer Activity : Research indicates that compounds containing boron can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives similar to this compound can induce apoptosis in breast cancer cells by disrupting microtubule formation during mitosis. Case Study : A study on related boron-containing compounds demonstrated their ability to inhibit cell proliferation in MCF-7 breast cancer cells through caspase activation pathways.
Organic Synthesis
The unique reactivity of the dioxaborolane group allows the compound to serve as a versatile building block in organic synthesis.
- Cross-Coupling Reactions : The boron atom can participate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds. This is particularly useful for synthesizing complex organic molecules with precision.
Material Science
Due to its unique chemical properties, this compound has potential applications in the development of advanced materials.
- Polymer Chemistry : The cyclobutane structure can be utilized in creating novel polymeric materials with enhanced thermal and mechanical properties. Research is ongoing to explore how such compounds can improve the performance of existing materials.
Toxicological Profile
Preliminary studies suggest that 1-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutane-1-carbonitrile has low acute toxicity. However, comprehensive toxicological evaluations are necessary to assess long-term effects and environmental impacts.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, the boronic ester group can form reversible covalent bonds with biological targets, leading to modulation of biological processes. The fluorine atom can enhance the compound's binding affinity and selectivity.
Comparison with Similar Compounds
Cyclopropane Analog: 1-[3-Fluoro-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarbonitrile
- Molecular Formula: C₁₆H₁₈BFNO₂ .
- Key Differences :
- Ring Strain : Cyclopropane’s high ring strain increases reactivity in cross-coupling reactions but reduces thermal stability compared to cyclobutane .
- Synthetic Utility : Used in Suzuki couplings for drug intermediates (e.g., aldehyde dehydrogenase inhibitors) .
- Lipophilicity : Lower molecular weight (291.09 g/mol) may improve solubility in polar solvents relative to cyclobutane derivatives.
Acetophenone Derivative: 1-[3-Fluoro-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone
Methyl Ester Analog: Methyl 1-[3-Fluoro-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate
Heterocyclic Derivatives: Pyridine and Pyrazole-Containing Boronates
- Examples: 3-Fluoro-4-[(1E)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine (C₁₃H₁₆BFNO₂) . 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(1-(3-Trifluoromethylphenyl)ethyl)-1H-pyrazole (C₁₈H₂₂BF₃N₂O₂) .
- Key Differences: Electronic Effects: Pyridine’s nitrogen atom directs electrophilic substitution, while pyrazole’s NH group enables hydrogen bonding in drug design .
Comparative Data Table
Biological Activity
1-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutane-1-carbonitrile (CAS No. 1245831-55-3) is a compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties and applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a cyclobutane ring with a carbonitrile group and a boron-containing moiety. Its structural complexity allows for diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H19BFNO2 |
| Molecular Weight | 291.14 g/mol |
| CAS Number | 1245831-55-3 |
| Purity | >95% |
Research indicates that compounds containing boron atoms, such as this one, can interact with various biological targets including enzymes and receptors. The presence of the fluorine atom may enhance lipophilicity and modify the compound's interaction with cellular membranes.
Anticancer Potential
Several studies have highlighted the potential of this compound in cancer treatment. It has been noted for:
- Inhibition of Kinase Activity : Similar compounds have shown efficacy in inhibiting key kinases involved in cancer progression. For instance, kinase inhibitors targeting the mTOR pathway are crucial in cancer therapy due to their role in cell growth and proliferation .
- Selective Cytotoxicity : Preliminary data suggest that this compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells. This selectivity is essential for reducing side effects associated with conventional chemotherapy.
Enzyme Inhibition
The compound's structure suggests potential activity as an enzyme inhibitor. Boron-containing compounds are known to form reversible covalent bonds with nucleophilic residues in enzymes, leading to inhibition. This mechanism is particularly relevant in the context of proteases and kinases.
Study 1: In Vitro Efficacy
A recent study investigated the efficacy of similar boron-containing compounds on various cancer cell lines. The results indicated that these compounds significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from low nanomolar to micromolar concentrations .
Study 2: Pharmacokinetics and Bioavailability
Another study focused on the pharmacokinetic profile of related compounds. It was found that modifications to the boron moiety improved bioavailability and metabolic stability. These findings suggest that structural optimization could enhance the therapeutic potential of this compound .
Q & A
Q. Key parameters :
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dtbpf) (0.5–2 mol%) .
- Base : Cs₂CO₃ or K₃PO₄ (2–3 equiv) in THF/H₂O (4:1) at 80–100°C .
- Ligand effects : Bulky ligands (e.g., SPhos) enhance sterically hindered aryl coupling partners .
Troubleshooting : Monitor reaction progress via TLC (Rf shift) and quantify yields using internal standards (e.g., 1,3,5-trimethoxybenzene) .
Advanced: What strategies mitigate low yields in cyclobutane ring formation?
- Photochemical [2+2] cycloaddition : Use UV light (λ = 300 nm) with benzophenone as a photosensitizer to improve efficiency .
- Ring strain alleviation : Introduce electron-withdrawing groups (e.g., nitrile) to stabilize the cyclobutane ring post-synthesis .
Advanced: How to address contradictions in reported biological activity data?
- Standardize assays : Use identical cell lines (e.g., HEK293 or HeLa) and controls (e.g., DMSO vehicle) across studies .
- Orthogonal validation : Confirm anticancer activity via both MTT and apoptosis assays (Annexin V/PI staining) .
Advanced: What structure-activity relationships (SAR) are observed for derivatives?
Advanced: How to manage air-sensitive intermediates during synthesis?
- Schlenk line techniques : Degas solvents via freeze-pump-thaw cycles and transfer reagents via cannula .
- Real-time monitoring : Use in situ IR spectroscopy to track boronate ester formation (B-O stretch at 1350 cm⁻¹) .
Advanced: What computational methods predict reactivity and bioactivity?
- Density Functional Theory (DFT) : Calculate transition-state energies for Suzuki coupling steps (B3LYP/6-31G* basis set) .
- Molecular docking : Simulate interactions with kinase targets (e.g., EGFR) using AutoDock Vina .
Advanced: How to resolve discrepancies in NMR data across studies?
- Variable-temperature NMR : Identify dynamic processes (e.g., ring puckering in cyclobutane) by acquiring spectra at 25°C and −40°C .
- Isotopic labeling : Synthesize ¹³C-labeled nitrile groups to confirm assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
